molecular formula C9H6F2N2 B8051618 5,7-Difluoroquinolin-3-amine

5,7-Difluoroquinolin-3-amine

Cat. No.: B8051618
M. Wt: 180.15 g/mol
InChI Key: ZKGZXHDAOCLPIS-UHFFFAOYSA-N
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Description

5,7-Difluoroquinolin-3-amine is a fluorinated quinoline derivative characterized by fluorine substituents at the 5- and 7-positions of the quinoline core and an amine group at the 3-position.

Properties

IUPAC Name

5,7-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZXHDAOCLPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of 3-fluoro-5-aminoquinoline under specific conditions to introduce the second fluorine atom at the 7th position . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinolin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated and Chlorinated Quinolin-3-amines

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
5,7-Difluoroquinolin-3-amine 5-F, 7-F, 3-NH₂ C₉H₆F₂N₂ 180.16* Not explicitly provided N/A Dual fluorine substitution; amine at C3
6,7-Difluoroquinolin-3-amine 6-F, 7-F, 3-NH₂ C₉H₆F₂N₂ 180.16 318684-82-1 95 Adjacent fluorines at C6 and C7
7,8-Difluoroquinolin-3-amine 7-F, 8-F, 3-NH₂ C₉H₆F₂N₂ 180.16 318685-32-4 95 Fluorines at C7 and C8
5,7-Dichloro-6-fluoroquinolin-3-amine 5-Cl, 7-Cl, 6-F, 3-NH₂ C₉H₅Cl₂FN₂ 231.05 2092452-80-5 N/A Dual chloro and fluoro substitution
5-Fluoroquinolin-3-amine 5-F, 3-NH₂ C₉H₇FN₂ 162.17 1028302-82-0 N/A Single fluorine at C5
5,7-Dimethoxyquinolin-4-amine 5-OCH₃, 7-OCH₃, 4-NH₂ C₁₁H₁₃N₂O₂ 217.24 Not provided N/A Methoxy groups; amine at C4

*Calculated based on analogous compounds.

Key Findings:

Substituent Position Effects :

  • The 5,7-difluoro substitution pattern distinguishes the target compound from analogs like 6,7-difluoro and 7,8-difluoro isomers. Fluorine at C5 and C7 may enhance metabolic stability compared to adjacent fluorines (e.g., 6,7-difluoro) due to reduced steric hindrance .
  • Chlorinated analogs (e.g., 5,7-dichloro-6-fluoro) exhibit higher molecular weights and increased lipophilicity, which could influence bioavailability and target binding .

Functional Group Impact: The amine at C3 is a common feature in these compounds, enabling hydrogen bonding with biological targets. In contrast, 5,7-dimethoxyquinolin-4-amine has an amine at C4 and methoxy groups, which may alter electronic properties and solubility .

Synthetic Accessibility: Fluorinated quinolines are often synthesized via difluorocarbene-induced rearrangements or halogenation reactions, as seen in methods for related tertiary amines . Chlorinated derivatives may require harsher conditions, such as chlorination reagents.

Fluorine's electronegativity may mimic iodine in hormone analogs, enhancing receptor interactions .

Biological Activity

5,7-Difluoroquinolin-3-amine is a fluorinated derivative of quinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound has the molecular formula C9H6F2NC_9H_6F_2N and a molecular weight of approximately 179.15 g/mol. The presence of fluorine atoms at positions 5 and 7 significantly alters its chemical reactivity and biological properties compared to non-fluorinated analogs.

Synthesis Methods

Synthesis typically involves multi-step processes that may include:

  • Nitration of quinoline derivatives to introduce nitro groups.
  • Reduction to convert nitro groups to amines.
  • Fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at desired positions.

These methods are advantageous due to their high yield and specificity for the target compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Fluorinated quinolines are known to bind to the active sites of enzymes, disrupting their function. For instance, they may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This is achieved through modulation of cell cycle proteins and apoptosis-related genes such as p53 and Bcl-2 .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
6-Fluoroquinolin-3-amineFluorine at position 6Different position affects reactivity and selectivity
4-AminoquinolineAmino group at position 4Lacks fluorination, altering biological activity profiles
7-Chloroquinolin-3-amineChlorine instead of fluorineDifferent halogen impacts interaction with biological systems
8-HydroxyquinolineHydroxy group at position 8Known for antiviral properties; different mechanism of action

This table highlights how the placement of substituents like fluorine or chlorine can significantly influence both chemical reactivity and biological activity.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives:

  • Anticancer Study : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against K562 leukemia cells. The compound induced apoptosis in a dose-dependent manner, affecting the expression levels of key proteins involved in cell survival .
  • Antimicrobial Study : Research on related compounds revealed that certain fluorinated quinolines displayed potent antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.

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